BenchChemオンラインストアへようこそ!

LHRH, pGlu(1)-Phe(2)-Trp(3,6)-

GnRH receptor pharmacology LH suppression peptide antagonist potency

This [D-pGlu1,D-Phe2,D-Trp3,6]-LH-RH is a first-generation GnRH antagonist featuring D-Trp at positions 3 and 6, conferring an IDR50 of 3:1 and immediate LH suppression without agonist flare. Validated benchmarks: 100% ovulation inhibition at 250 μg s.c., complete fetal elimination at 2.5 mg b.i.d. Ideal for receptor binding, lectin sensitivity (22% vs 50% inhibition), and histamine release comparator studies. ≥97% HPLC purity ensures reproducible results.

Molecular Formula C67H84N16O13
Molecular Weight 1321.5 g/mol
CAS No. 68059-94-9
Cat. No. B1593405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, pGlu(1)-Phe(2)-Trp(3,6)-
CAS68059-94-9
Synonyms1-Pyr-2-Phe-3,6-Trp-LHRH
GnRH, pGlu(1)-Phe(2)-Trp(3,6)-
GPT-LHRH
LHRH, D-pGlu(1)-D-Phe(2)-D-Trp(3,6)-
LHRH, pGlu(1)-Phe(2)-Trp(3,6)-
LHRH,-pyroglutamyl(1)-phenylalanyl(2)-tryptophyl(3,6)-
Molecular FormulaC67H84N16O13
Molecular Weight1321.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C67H84N16O13/c1-37(2)28-49(59(89)76-48(18-10-26-71-67(69)70)66(96)83-27-11-19-55(83)65(95)74-35-56(68)86)77-62(92)52(31-40-33-72-45-16-8-6-14-43(40)45)80-61(91)51(30-39-20-22-42(85)23-21-39)79-64(94)54(36-84)82-63(93)53(32-41-34-73-46-17-9-7-15-44(41)46)81-60(90)50(29-38-12-4-3-5-13-38)78-58(88)47-24-25-57(87)75-47/h3-9,12-17,20-23,33-34,37,47-55,72-73,84-85H,10-11,18-19,24-32,35-36H2,1-2H3,(H2,68,86)(H,74,95)(H,75,87)(H,76,89)(H,77,92)(H,78,88)(H,79,94)(H,80,91)(H,81,90)(H,82,93)(H4,69,70,71)/t47-,48+,49+,50-,51+,52-,53-,54+,55+/m1/s1
InChIKeyNYWIVATZZKIKCF-FKDXDCHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHRH Antagonist [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH (CAS 68059-94-9): GnRH Receptor Blocker for Reproductive Pharmacology


[D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH, also designated LHRH, pGlu(1)-Phe(2)-Trp(3,6)- (CAS 68059-94-9), is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) that functions as a competitive GnRH receptor antagonist [1]. The molecule features D-amino acid substitutions at positions 1 (D-pyroglutamic acid), 2 (D-phenylalanine), 3 (D-tryptophan), and 6 (D-tryptophan), which confer metabolic stability and receptor binding properties distinct from native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) [2]. As a first-generation peptide antagonist, it directly blocks GnRH receptor signaling, resulting in immediate suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release without the initial hormonal surge characteristic of GnRH agonists .

LHRH Antagonist [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH: Why In-Class Substitution Invalidates Experimental Reproducibility


LHRH/GnRH analogs are not functionally interchangeable; even single-residue modifications produce profound differences in receptor binding affinity, antagonist potency, histamine-releasing liability, and in vivo efficacy [1]. The target compound [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH exhibits a unique pharmacological fingerprint defined by its D-Trp substitutions at positions 3 and 6, which yield an in vitro IDR50 of 3:1 relative to native LHRH—a value that distinguishes it from structurally related analogs with IDR50 ratios ranging from 5:1 to 150:1 [2]. Substituting a generic "LHRH antagonist" without verifying these specific parameters can lead to divergent experimental outcomes in receptor binding studies, gonadotropin suppression assays, and in vivo reproductive models, thereby compromising data reproducibility and procurement value [3].

LHRH Antagonist [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH: Quantified Differentiation Evidence for Scientific Selection


In Vitro Functional Antagonism: IDR50 of 3:1 Distinguishes [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH from Structurally Related LHRH Analogs

In a standardized in vitro rat pituitary cell assay measuring LH secretion, [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH reduced LHRH-stimulated LH release by 50% at a molar ratio (IDR50) of 3:1 (antagonist:LHRH). This potency exceeds that of three structurally related analogs carrying the same D-pGlu1 modification: [D-pGlu1, D-Phe2, Pro3, D-Trp6]-LRF (IDR50 150:1), [D-pGlu1, D-Phe2, Phe3, D-Trp6]-LRF (IDR50 60:1), and [D-pGlu1, D-Phe2,6, D-Trp3]-LRF (IDR50 5:1) [1].

GnRH receptor pharmacology LH suppression peptide antagonist potency

Complete Ovulation Blockade at 250 μg in the Rat: In Vivo Anti-Ovulatory Efficacy Benchmark

Subcutaneous administration of 250 μg [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH at noon on the day of proestrus completely blocked ovulation in 100% of treated rats. This anti-ovulatory effect was sustained for up to 19 hours following a 1.5 mg dose, which inhibited ovulation in 9 out of 10 rats when administered 19 hours prior to the critical period [1]. In contrast, the less potent analog [D-pGlu1, D-Phe2, Pro3, D-Trp6]-LRF required substantially higher doses to achieve comparable efficacy [1].

reproductive endocrinology ovulation inhibition contraception research

Differential Receptor Binding Glycoprotein Interactions: Antagonist vs. Agonist Distinction

In rat pituitary membrane binding studies using 125I-labeled GnRH analogs, pretreatment with neuraminidase abolished specific binding of both the agonist [D-Ser(tBu)6, des-Gly10]-GnRH ethylamide and the antagonist [D-pGlu1, D-Phe2, D-Trp3,6]-GnRH in a dose-dependent manner. However, the antagonist binding was less sensitive to neuraminidase digestion. Wheat-germ agglutinin inhibited antagonist binding by only 22% at 40 μg/mL, compared to 50% inhibition of agonist binding at the same concentration [1].

receptor pharmacology glycoprotein interactions binding assay standardization

Anti-Fertility Efficacy: Dose-Dependent Disruption of Pregnancy in the Rat

In mated female rats, twice-daily subcutaneous administration of [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH for 7 days produced dose-dependent effects on pregnancy outcome. A 1.25 mg b.i.d. regimen prolonged pregnancy, while 2.5 mg b.i.d. resulted in the complete absence of developing fetuses [1]. This stark dose-response demarcation—from pregnancy prolongation to total fetal loss—provides a sensitive and quantifiable in vivo bioassay window for evaluating GnRH antagonist potency in reproductive studies.

reproductive toxicology early pregnancy GnRH antagonist bioassay

Comparative Antagonist Potency: IDR50 of 3:1 vs. Later-Generation Antagonist [Ac-D-Phe1, D-pCl-Phe2, D-Trp3,6]-GnRH (IDR50 0.17:1)

When benchmarked against a more potent second-generation antagonist, [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH exhibits an IDR50 of 3:1 in pituitary LH release assays, whereas [Ac-D-Phe1, D-pCl-Phe2, D-Trp3,6]-GnRH achieves an IDR50 of 0.17:1 under comparable conditions [1]. This 17.6-fold difference in antagonist potency reflects the structural evolution of LHRH antagonists and positions [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH as a moderately potent tool compound suitable for applications where ultra-high potency is not required or where partial receptor blockade is desired.

GnRH antagonist evolution structure-activity relationship assay sensitivity calibration

High-Purity Synthesis and Quality Control: ≥97% HPLC Purity for Reproducible Research

Commercially available [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH is supplied with a purity specification of ≥97% as determined by HPLC, and is accompanied by full analytical characterization including molecular weight confirmation (1321.48 g/mol, formula C67H84N16O13) and InChI Key NYWIVATZZKIKCF-FKDXDCHSSA-N . This level of purity documentation exceeds that provided for many research-grade LHRH analogs, ensuring batch-to-batch consistency and reducing the risk of confounding biological effects from peptide impurities or degradation products.

peptide quality control analytical chemistry reagent standardization

LHRH Antagonist [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH: Validated Application Scenarios for Scientific and Industrial Use


In Vitro GnRH Receptor Pharmacology and Signal Transduction Studies

Use [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH as a defined antagonist control in cultured pituitary cell or recombinant GnRH receptor assays. The compound's established IDR50 of 3:1 enables precise calibration of antagonist concentration-response curves, while its differential sensitivity to lectins (22% vs. 50% inhibition compared to agonists) provides a unique tool for probing receptor glycosylation states and ligand-receptor interaction mechanisms [1][2].

In Vivo Rodent Models of Reproductive Pharmacology and Contraception

Employ [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH in rat ovulation blockade and pregnancy interruption studies, where its well-characterized dose-response parameters—100% ovulation inhibition at 250 μg s.c. and complete fetal elimination at 2.5 mg b.i.d.—provide validated benchmarks for assessing novel GnRH modulators or investigating the physiological role of LHRH signaling in reproductive processes [3][4].

Negative Control for GnRH Agonist Studies and 'Flare' Phenomenon Investigation

Leverage the antagonist mechanism of [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH to serve as a negative control in experiments designed to differentiate the cellular and molecular consequences of acute GnRH receptor blockade from the paradoxical stimulation (flare) observed with GnRH agonists. The compound's immediate LH suppression without initial surge is particularly valuable for dissecting GnRH receptor desensitization pathways [5].

Histamine Release Screening and Mast Cell Activation Assays

Utilize [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH as a reference compound in histamine release assays to evaluate the edematogenic potential of novel GnRH antagonists. The compound's D-Trp substitutions at positions 3 and 6 are associated with a distinct histamine-release profile compared to analogs bearing basic D-amino acids at position 6, making it a valuable comparator for SAR studies aimed at minimizing anaphylactoid side effects [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for LHRH, pGlu(1)-Phe(2)-Trp(3,6)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.